Product packaging for 1-(2,6-Dibromopyridin-3-yl)thiourea(Cat. No.:)

1-(2,6-Dibromopyridin-3-yl)thiourea

Cat. No.: B13092135
M. Wt: 311.00 g/mol
InChI Key: JYUVZMXPLAAKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for use in diagnostic procedures. 1-(2,6-Dibromopyridin-3-yl)thiourea is a synthetic organic compound featuring a thiourea moiety linked to a 2,6-dibromopyridine ring. This structure combines a heterocyclic aromatic system known for its role in coordination chemistry and material science with a thiourea group recognized for its diverse biological activities. Thiourea derivatives have been extensively studied for their potential as antimicrobial, antioxidant, and enzyme inhibitory agents, making them valuable scaffolds in medicinal chemistry and drug discovery research . The specific bromination pattern on the pyridine ring may influence the compound's electronic properties and reactivity, potentially making it a useful intermediate in the synthesis of more complex molecules or in the development of functional materials. Researchers investigating novel therapeutic agents may find this compound of interest for its potential bioactivity. The bromine atoms offer sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing for structural diversification and the creation of compound libraries for biological screening. This product is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2N3S B13092135 1-(2,6-Dibromopyridin-3-yl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5Br2N3S

Molecular Weight

311.00 g/mol

IUPAC Name

(2,6-dibromopyridin-3-yl)thiourea

InChI

InChI=1S/C6H5Br2N3S/c7-4-2-1-3(5(8)11-4)10-6(9)12/h1-2H,(H3,9,10,12)

InChI Key

JYUVZMXPLAAKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1NC(=S)N)Br)Br

Origin of Product

United States

Advanced Structural Elucidation and Solid State Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise molecular structure of 1-(2,6-Dibromopyridin-3-yl)thiourea in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

While specific experimental spectra for this compound are not widely published, the expected proton chemical shifts can be predicted based on the analysis of its constituent fragments: the 2,6-dibromopyridine (B144722) ring and the thiourea (B124793) moiety. The pyridine (B92270) ring features two aromatic protons which are vicinally coupled, resulting in two doublets. The protons of the thiourea group (NH and NH₂) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. In DMSO-d₆, the NH protons of thiourea derivatives often appear significantly downfield. researchgate.netresearchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridine H-47.5 - 8.0Doublet (d)Coupled to H-5. Shift influenced by adjacent bromine and amino groups.
Pyridine H-57.0 - 7.5Doublet (d)Coupled to H-4.
NH (Thiourea)9.5 - 10.0Broad Singlet (br s)Attached to the pyridine ring. Shift is solvent-dependent.
NH₂ (Thiourea)7.0 - 7.5Broad Singlet (br s)Terminal amino group. Shift is solvent-dependent. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most deshielded carbon is anticipated to be the thiocarbonyl (C=S) carbon of the thiourea group, typically appearing well above 180 ppm. researchgate.net The five carbons of the dibromopyridine ring will have distinct chemical shifts determined by the substitution pattern. The carbons directly bonded to the electronegative bromine atoms (C-2 and C-6) are expected to be shifted to a different field compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=S (Thiourea)180 - 185The thiocarbonyl carbon is characteristically downfield. researchgate.net
Pyridine C-2140 - 145Carbon bearing a bromine atom.
Pyridine C-6140 - 145Carbon bearing a bromine atom.
Pyridine C-3145 - 150Carbon attached to the thiourea group.
Pyridine C-4138 - 142Aromatic CH carbon.
Pyridine C-5115 - 120Aromatic CH carbon.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish the connectivity between coupled protons. For this compound, a cross-peak would be expected between the signals for the H-4 and H-5 protons of the pyridine ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. It would show a correlation between the H-4 proton signal and the C-4 carbon signal, and another between the H-5 proton signal and the C-5 carbon signal. This technique is crucial for the definitive assignment of the pyridine ring carbons that bear a proton.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. The spectra are expected to show distinct bands corresponding to the thiourea group and the substituted pyridine ring.

Key expected vibrational frequencies include:

N-H Stretching: The N-H bonds of the thiourea moiety give rise to stretching vibrations, typically observed in the region of 3100-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the pyridine ring is expected above 3000 cm⁻¹.

N-H Bending: The bending vibrations of the N-H groups are found around 1600-1650 cm⁻¹. researchgate.net

C=C and C=N Stretching: Vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds within the thiourea group contributes to bands in the 1300-1400 cm⁻¹ range. researchgate.net

C=S Stretching: The thiocarbonyl group (C=S) has a characteristic stretching vibration that is often coupled with other modes and appears in the 700-850 cm⁻¹ region. researchgate.netresearchgate.net

C-Br Stretching: The vibrations of the carbon-bromine bonds are expected at lower frequencies, typically below 700 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentFunctional Group
3100 - 3400ν(N-H)Thiourea (-NH, -NH₂)
~3050ν(C-H)Pyridine Ring
1600 - 1650δ(N-H)Thiourea (-NH₂) researchgate.net
1400 - 1600ν(C=C), ν(C=N)Pyridine Ring
1300 - 1400ν(C-N)Thiourea researchgate.net
700 - 850ν(C=S)Thiourea researchgate.netresearchgate.net
< 700ν(C-Br)Bromo-substituent

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to confirm the molecular weight and investigate the fragmentation pathways of the compound. The molecular formula for this compound is C₆H₅Br₂N₃S, corresponding to a monoisotopic mass of approximately 308.86 g/mol and an average molecular weight of about 311.00 g/mol . vulcanchem.com

A key feature in the mass spectrum would be the molecular ion (M⁺) peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio (approximately 1:2:1).

Analysis of the fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways under electron ionization (EI) could include:

Loss of the thiourea moiety (•NHCSNH₂).

Cleavage resulting in the 2,6-dibromo-3-aminopyridine cation.

Sequential loss of bromine atoms.

Fragmentation of the thiourea group, such as the loss of •SH or •NH₂.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures allows for a prediction of its key solid-state features. nih.gov

An X-ray diffraction study would reveal:

Molecular Conformation: The relative orientation of the dibromopyridine ring and the thiourea substituent. This would include the degree of planarity of the molecule and the torsion angles around the C(3)-N bond.

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the covalent structure.

Determination of Molecular Conformation and Geometry in the Solid State

The molecular structure of this compound is defined by the spatial arrangement of the dibromopyridyl ring relative to the thiourea moiety. In related N-aryl thiourea compounds, the conformation is often stabilized by a combination of intramolecular and intermolecular forces.

The thiourea unit (-NH-C(S)-NH-) itself can adopt different conformations. For instance, in many N,N'-disubstituted thioureas, the conformation of the N-H bonds is often anti to each other. nih.gov The planarity of the molecule is a key feature. In 1-(3-Bromophenyl)thiourea, the thiourea moiety is nearly planar. researchgate.net However, significant torsion angles can exist between the aromatic ring and the thiourea side chain. In 3-Acetyl-1-(2,6-dichlorophenyl)thiourea, the dichlorophenyl ring is inclined at a dihedral angle of 83.44 (5)° to the acetylthiourea side chain. nih.gov For acylthiourea derivatives, such as 1-(2,6-dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea, the molecular conformation is notably stabilized by an intramolecular N—H···O hydrogen bond between the amide proton and the carbonyl oxygen. researchgate.netnih.gov This interaction creates a pseudo-six-membered ring, which imparts a degree of rigidity to the molecular backbone.

For this compound, the molecule is expected to exist in the thione tautomeric form, characterized by a distinct C=S double bond. The geometry around the nitrogen atoms is typically trigonal planar. The presence of two bulky bromine atoms at the 2 and 6 positions of the pyridine ring likely imposes steric constraints, influencing the dihedral angle between the pyridine ring and the thiourea plane.

Crystallographic Data and Space Group Determination

While the specific crystal structure of this compound has not been reported, analysis of analogous compounds provides insight into its likely crystallographic properties. Thiourea derivatives crystallize in various crystal systems, with monoclinic and triclinic systems being common.

For example, 1-(3-Bromophenyl)thiourea crystallizes in the triclinic space group P-1. researchgate.net Other related compounds, such as 1-(3-chlorophenyl)-3-cyclohexylthiourea and 3-Acetyl-1-(2,6-dichlorophenyl)thiourea, crystallize in the monoclinic P2₁/n and triclinic P-1 space groups, respectively. nih.govnih.gov The presence of heavy bromine atoms in this compound would significantly impact the unit cell dimensions and density.

A summary of crystallographic data for several related thiourea compounds is presented below to illustrate typical parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
1-(3-Bromophenyl)thiourea researchgate.netC₇H₇BrN₂STriclinicP-15.5308 (8)8.5316 (12)9.4249 (14)82.686 (11)2
1-(3-chlorophenyl)-3-cyclohexylthiourea nih.govC₁₃H₁₇ClN₂SMonoclinicP2₁/n----4
3-Acetyl-1-(2,6-dichlorophenyl)thiourea nih.govC₉H₈Cl₂N₂OSTriclinicP-17.729 (1)8.047 (1)10.015 (1)76.39 (1)2
1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea nih.govC₁₄H₈Cl₄N₂OSMonoclinicP2₁/c14.7737 (13)10.3744 (6)10.6935 (11)97.250 (7)4

Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions involved in specific contacts and their relative importance. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

Contributions of Hydrogen Bonding Networks (N-H···S, N-H···O, C-H···O, O-H···S)

Hydrogen bonds are the primary drivers of supramolecular assembly in most thiourea derivatives. rsc.org The thiourea group provides both hydrogen bond donors (N-H) and a potent acceptor (C=S).

A ubiquitous and predictable motif in the crystal structures of N-monosubstituted and N,N'-disubstituted thioureas is the formation of centrosymmetric dimers through a pair of N—H···S hydrogen bonds. nih.govnih.gov This interaction forms a characteristic R²₂(8) graph-set ring motif. This robust hydrogen-bonding synthon is a cornerstone of crystal engineering with thioureas.

In addition to the primary N—H···S interactions, weaker C—H···S and C—H···N hydrogen bonds often play a secondary role in stabilizing the three-dimensional crystal architecture. The pyridine nitrogen in this compound can also act as a hydrogen bond acceptor.

Role of Halogen Bonding (C-X···X) in Crystal Packing

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophile. tuni.fi Given the presence of two bromine atoms, this compound has the potential to engage in significant halogen bonding.

The bromine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis basic sites such as the sulfur atom (C-Br···S), the pyridine nitrogen atom of a neighboring molecule (C-Br···N), or another bromine atom (C-Br···Br). In the crystal structure of 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole, a weak non-bonding Br···N interaction of 3.056 (3) Å helps link the molecules. researchgate.net Studies on other organohalogen compounds show that C-Br···π interactions can also contribute to crystal stability. researchgate.net The interplay between hydrogen bonding and halogen bonding dictates the final crystal packing arrangement. jyu.finih.gov

Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the development of pharmaceutical and materials products. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability.

Thiourea derivatives are known to exhibit polymorphism. For instance, 1-(4-methylpyridin-2-yl)thiourea exists in two different monoclinic forms (1α and 1β) that feature distinctly different hydrogen-bonding patterns. researchgate.net Similarly, 3,4-bis(6-bromopyridin-3-yl)-1,2,5-thiadiazole has been found to crystallize in both monoclinic and triclinic polymorphs. researchgate.net

The potential for polymorphism in this compound is high, arising from the conformational flexibility of the thiourea linker and the variety of possible intermolecular interactions (N-H···S, N-H···N, C-Br···S, C-Br···N, π-stacking). Crystal engineering strategies can be employed to target specific crystal forms. rsc.org By understanding the hierarchy of intermolecular interactions, it is possible to favor certain packing motifs. The reliability of the N-H···S dimeric synthon makes it a powerful tool for designing predictable supramolecular architectures, while the more subtle halogen bonds and π-interactions can be used to fine-tune the resulting solid-state structure.

Computational and Theoretical Investigations of 1 2,6 Dibromopyridin 3 Yl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of molecules. By calculating the electron density, DFT can predict various molecular attributes with high accuracy.

Geometry Optimization and Conformational Landscape Analysis

Theoretical geometry optimization of 1-(2,6-Dibromopyridin-3-yl)thiourea, typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), is the first step in computational analysis. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy conformation. The conformational landscape is explored by rotating dihedral angles, such as the one between the pyridine (B92270) ring and the thiourea (B124793) moiety, to identify different stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts.

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Electrostatic Potentials)

The electronic properties of this compound are elucidated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. sciforum.net A smaller gap suggests higher reactivity. sciforum.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would highlight electron-rich regions (negative potential), likely around the sulfur and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient areas (positive potential), often near hydrogen atoms, indicate sites for nucleophilic reactions. sciforum.netnih.gov

Table 1: Representative Theoretical Electronic Properties

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO.
MEP Maxima/Minima Regions of highest positive and negative electrostatic potential.

Note: Specific energy values would be obtained from detailed DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule. By comparing the calculated infrared (IR) and Raman spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands can be achieved. nih.govnih.gov This correlation helps to confirm the molecular structure and provides a deeper understanding of the bonding characteristics. nih.gov For instance, the calculated stretching frequencies for the C=S and N-H bonds in the thiourea group can be compared with their experimental counterparts to validate the computational model.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors, rooted in conceptual DFT, provide quantitative measures for chemical concepts. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, it measures the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. sciforum.net

These descriptors are invaluable for predicting how this compound will behave in chemical reactions, for instance, by identifying whether it is more likely to act as an electrophile or a nucleophile.

Table 2: Global Reactivity Descriptors

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to charge transfer.
Chemical Softness (S) S = 1 / ηEase of accepting electrons.
Electrophilicity Index (ω) ω = μ2 / 2η (where μ ≈ -(EHOMO + ELUMO)/2)Propensity to act as an electrophile.

Theoretical Studies on Noncovalent Interactions and Energetics within Supramolecular Assemblies

The crystal structure of this compound is likely governed by a network of noncovalent interactions, such as hydrogen bonds and halogen bonds. Theoretical methods are employed to analyze the nature and strength of these interactions. For example, the thiourea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (S atom), facilitating the formation of dimers or more extended supramolecular structures. The bromine atoms on the pyridine ring can also participate in halogen bonding. Computational studies can quantify the energies of these interactions, providing insight into the stability and packing of the molecule in the solid state. sciforum.net The rational use of such weak noncovalent interactions is a growing field for designing catalysts and other functional materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Approach to Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. nih.govnih.gov In a theoretical QSAR study of this compound and its analogues, various calculated molecular descriptors would serve as the independent variables. nih.gov These descriptors can be electronic (like HOMO/LUMO energies, dipole moment), steric (molecular volume, surface area), or topological. nih.govfarmaciajournal.com

By developing a regression model that links these descriptors to a known activity (e.g., enzyme inhibition), the model can then be used to predict the activity of new, unsynthesized derivatives. farmaciajournal.comresearchgate.net This in silico approach is a powerful tool in medicinal chemistry for guiding the design of more potent and selective compounds, reducing the need for extensive experimental screening. nih.govresearchgate.net

Coordination Chemistry of 1 2,6 Dibromopyridin 3 Yl Thiourea As a Ligand

Ligand Design Principles for Transition Metal Complexation

The design of 1-(2,6-Dibromopyridin-3-yl)thiourea as a ligand is predicated on the well-established coordination abilities of its constituent parts: the pyridine (B92270) ring and the thiourea (B124793) group. Pyridine and its derivatives are classic ligands in coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions through the lone pair of electrons on the nitrogen atom. jscimedcentral.comresearchgate.net The thiourea moiety is also a versatile coordinating group, primarily through its "soft" sulfur donor atom, but also potentially involving its nitrogen atoms, making it an ambidentate ligand. mdpi.comnih.gov

The key design principles for this ligand in transition metal complexation include:

Hard-Soft Acid-Base (HSAB) Theory : The ligand possesses a "hard" donor site (the pyridine nitrogen) and a "soft" donor site (the thiourea sulfur). This dual nature allows it to coordinate effectively with a variety of metal ions. Soft metal ions like Ag(I) and Cu(I) are expected to show a strong preference for the soft sulfur donor, while borderline acids like Ni(II) and Cu(II) could potentially bind to both the nitrogen and sulfur atoms.

Chelation : The relative positioning of the pyridine nitrogen and the thiourea group allows for the potential formation of a chelate ring upon coordination. This chelate effect, where a multidentate ligand binds to a central metal ion, would result in a significant increase in the thermodynamic stability of the resulting complex compared to coordination with separate monodentate pyridine and thiourea ligands.

Electronic Effects : The two bromine atoms on the pyridine ring are strongly electron-withdrawing. This electronic perturbation is expected to reduce the basicity of the pyridine nitrogen, which could influence the strength of the metal-nitrogen bond. This modification can be a tool to fine-tune the electronic properties of the final metal complex. rsc.org

Steric Factors : The bromine atom at the 2-position of the pyridine ring introduces steric hindrance around the pyridine nitrogen. This may influence the coordination geometry and the ability of certain large metal ions to bind at this site. Such steric effects can be exploited to control the selectivity of the ligand for specific metal ions. rsc.org

Synthesis and Characterization of Metal Complexes (e.g., with Cu(I/II), Ag(I), Co(II), Ni(II), Pb(II), Pr(III))

The synthesis of metal complexes with this compound would typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netksu.edu.tr The general procedure involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent like ethanol, methanol, or acetonitrile, followed by stirring at room or elevated temperature. The resulting complexes, if insoluble, can be isolated by filtration.

Example Synthetic Scheme: this compound + MCl₂ → [M(L)₂Cl₂] or [M(L)Cl₂] (where L = this compound and M = Co(II), Ni(II), Cu(II))

Characterization of these hypothetical complexes would rely on a suite of standard analytical techniques:

Elemental Analysis (CHN) : To determine the empirical formula of the complex and confirm the ligand-to-metal stoichiometry.

Infrared (IR) Spectroscopy : To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., ν(C=S), ν(C-N), ν(N-H)).

NMR Spectroscopy (¹H, ¹³C) : For diamagnetic complexes (e.g., with Zn(II), Pb(II), Ag(I)), NMR provides detailed information about the ligand's structure upon complexation.

UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides insight into the coordination geometry and the nature of the metal-ligand bond.

Magnetic Susceptibility Measurements : To determine the number of unpaired electrons in paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), which helps in assigning the geometry and spin state of the metal center. du.edu.eg

The table below presents hypothetical data for potential complexes, illustrating the kind of results that would be expected from their synthesis and characterization.

Table 1: Hypothetical Analytical and Physical Data for Metal Complexes of this compound (L)

Complex Formula Color Molar Conductance (Ω⁻¹cm²mol⁻¹) Magnetic Moment (μB)
[Co(L)₂Cl₂] Blue 15 4.4 - 4.8
[Ni(L)₂Cl₂] Green 18 2.9 - 3.4
[Cu(L)₂Cl₂] Green 20 1.8 - 2.2
[Ag(L)Cl] White 12 Diamagnetic
[Pb(L)Cl₂] White 25 Diamagnetic

| [Pr(L)₃(NO₃)₃] | Pale Green | 220 (in DMF) | 3.5 - 3.8 |

Note: This table contains projected, not experimental, data.

Binding Modes and Coordination Geometries (e.g., N,S-chelation, Four-Membered Chelate Rings)

Based on its structure, this compound can exhibit several binding modes:

Monodentate S-Coordination : The ligand could coordinate to a metal center solely through the sulfur atom of the thiourea group. This is common for soft metal ions or in cases where steric hindrance prevents the pyridine nitrogen from binding. researchgate.net

Bidentate N,S-Chelation : The most anticipated binding mode involves simultaneous coordination of the pyridine nitrogen and the thiourea sulfur to the same metal ion. This would form a stable five-membered chelate ring. However, some studies on related N-acylthioureas have shown that coordination can occur via the deprotonated thiourea nitrogen and the sulfur atom, leading to a highly strained four-membered chelate ring. oup.comrsc.org This mode is often observed with metals like Cu(I) and Au(I). oup.com

Bridging Coordination : The ligand could act as a bridge between two metal centers, with the sulfur coordinating to one metal and the pyridine nitrogen to another, leading to the formation of coordination polymers.

These different binding modes would result in various coordination geometries around the metal center, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. rsc.org For instance, a Co(II) complex with a 1:2 metal-to-ligand ratio, [Co(L)₂Cl₂], would likely adopt a tetrahedral geometry. A Ni(II) complex with the same stoichiometry could be either tetrahedral or square planar. rsc.org

Spectroscopic and Crystallographic Investigation of Metal-Ligand Interactions

Spectroscopic and crystallographic methods are essential for elucidating the precise nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy : Upon complexation, changes in the IR spectrum of the ligand provide strong evidence of coordination. A decrease in the frequency of the ν(C=S) band and an increase in the ν(C-N) band are characteristic of sulfur coordination. researchgate.net A shift in the pyridine ring vibration bands would confirm the involvement of the pyridine nitrogen in the coordination. researchgate.net

NMR Spectroscopy : For diamagnetic complexes, changes in the chemical shifts of the pyridine and NH protons in the ¹H NMR spectrum upon addition of the metal salt would indicate the binding sites.

X-ray Crystallography : The definitive method for determining the solid-state structure of these complexes is single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, coordination geometry, and the exact binding mode of the ligand. rsc.org It could confirm, for example, whether the ligand acts as a neutral monodentate donor or as a deprotonated N,S-chelating agent. researchgate.net

Table 2: Expected Shifts in Key IR Frequencies (cm⁻¹) for this compound (L) Upon Complexation

Compound ν(N-H) ν(C=N) + ν(C=C) ν(C=S) ν(M-N) ν(M-S)
L (Free Ligand) ~3300, ~3150 ~1570 ~780 - -

| [M(L)₂Cl₂] | ~3300, ~3150 | ~1585 (shift) | ~750 (shift) | ~450 | ~350 |

Note: This table contains projected, not experimental, data. Shifts indicate coordination.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of the metal complexes are determined by the d-electron configuration of the metal ion and its coordination environment.

Electronic Spectra : The UV-Vis spectra of the complexes would exhibit bands corresponding to d-d transitions (for d-block metals) and charge-transfer transitions. The position and intensity of these bands are diagnostic of the coordination geometry. For example, an octahedral Ni(II) complex is expected to show three spin-allowed d-d transitions, whereas a tetrahedral Ni(II) complex shows different absorption bands. du.edu.eg

Magnetic Susceptibility : This measurement helps distinguish between high-spin and low-spin complexes and provides information about the geometry. For instance, an octahedral Co(II) complex (d⁷) can be high-spin (3 unpaired electrons) or low-spin (1 unpaired electron). Magnetic moment values between 4.4 and 5.2 B.M. would suggest a high-spin octahedral or tetrahedral geometry, which is common for Co(II). du.edu.eg A square planar Ni(II) complex (d⁸) is typically diamagnetic (low-spin), while a tetrahedral Ni(II) complex is paramagnetic (high-spin) with magnetic moments around 3.0 B.M. rsc.org

Mechanistic Studies of Metal Ion Recognition via Coordination

The structural features of this compound make it a candidate for selective metal ion recognition. Mechanistic studies would focus on how the ligand interacts with different metal ions in solution.

Techniques such as UV-Vis or fluorescence titration could be employed. In a typical experiment, the spectrum of the ligand solution is monitored upon incremental addition of a metal ion solution. The appearance of new absorption bands or a shift in existing bands (isosbestic points) would indicate complex formation. By analyzing the titration data, the binding stoichiometry and the association constant (Kₐ) for the complex can be determined.

The selectivity of the ligand could be assessed by performing competitive experiments with various metal ions. Due to the presence of both N and S donor atoms, the ligand is expected to show high affinity for soft or borderline metal ions like Ag(I), Cu(II), and Pb(II). The steric and electronic effects of the dibromo-substituents could further enhance this selectivity compared to simpler pyridyl-thiourea ligands. rsc.org The mechanism of recognition is based on the specific thermodynamic stability of the complex formed, which is a function of the metal ion's size, charge, and its affinity for the N,S donor set offered by the ligand.

Supramolecular Chemistry and Self Assembly of 1 2,6 Dibromopyridin 3 Yl Thiourea

Hydrogen Bonding Motifs and Networks in Solution and Solid State

The thiourea (B124793) moiety, with its two N-H groups, is a powerful hydrogen-bond donor. rsc.org This characteristic is central to the self-assembly of 1-(2,6-dibromopyridin-3-yl)thiourea. In both solution and the solid state, this compound exhibits a variety of hydrogen bonding motifs that dictate the formation of larger structures. The N-H groups can form strong hydrogen bonds with suitable acceptors, such as the sulfur atom of another thiourea molecule or the nitrogen atom of the pyridine (B92270) ring.

In the solid state, these interactions often lead to the formation of well-defined networks. nih.gov An intramolecular N-H⋯O hydrogen bond can stabilize the molecular conformation, a feature commonly observed in related thiourea derivatives. nih.govnih.gov Intermolecular N-H⋯S and N-H⋯O hydrogen bonds are also prevalent, linking molecules into chains and more complex three-dimensional arrays. nih.gov The specific motifs and the resulting networks are influenced by factors such as the solvent used for crystallization and the presence of other interacting molecules.

The conformation of the thiourea group itself, whether cis or trans with respect to the N-H bonds, plays a crucial role in determining the hydrogen bonding patterns. nih.gov Studies on substituted diphenylthioureas have shown that different conformations give rise to distinct infrared spectral signatures, allowing for their study in solution. nih.gov While some thioureas favor a conformation with at least one N-H group in a cis configuration, others, particularly those with electron-withdrawing substituents, may favor a trans-trans conformation, which is more conducive to donating two hydrogen bonds to a substrate. nih.gov

Formation of Higher-Order Assemblies (e.g., Cyclic Hexamers, Dimeric Units, Chains)

The directional and specific nature of hydrogen bonding in this compound and related compounds drives the formation of various higher-order assemblies. These can range from simple dimeric units to more complex structures like cyclic hexamers and extended one-dimensional chains.

Dimeric Units: The most fundamental assembly is the formation of a dimer, where two thiourea molecules are linked by a pair of N-H⋯S hydrogen bonds. This creates a stable eight-membered ring motif. This dimeric interaction is a common feature in the crystal structures of many thiourea derivatives.

Chains: Through a combination of N-H⋯S and N-H⋯N (pyridine) hydrogen bonds, individual molecules of this compound can link together to form one-dimensional chains. The geometry of these chains can vary depending on the specific hydrogen bonding patterns adopted.

Cyclic Hexamers: Under specific conditions, thiourea derivatives have been shown to form larger cyclic assemblies. While not explicitly detailed for this compound in the provided context, the potential for such structures exists. For instance, the interaction of dicyandiamides with thioureas can lead to the formation of hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones, which are cyclic structures. researchgate.net

The self-assembly process can be influenced by the coordination with metal ions. For example, the reaction of a related pyridine-containing ligand with silver(I) ions resulted in discrete complexes in solution that crystallized as coordination polymers. nih.gov This highlights how the interplay of hydrogen bonding and metal coordination can lead to a variety of supramolecular architectures. nih.gov

Self-Assembly Driven by Halogen Bonding and Aromatic Interactions

Beyond hydrogen bonding, the supramolecular chemistry of this compound is significantly influenced by halogen bonding and aromatic interactions. The two bromine atoms on the pyridine ring are key participants in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor).

Halogen Bonding: The bromine atoms in this compound can form halogen bonds with electron-rich atoms, such as the sulfur atom of the thiourea group or other Lewis basic sites. nih.gov Studies on related dihalopyromellitic diimides have demonstrated the formation of extensive halogen-bonding networks in the solid state, where interactions occur between the halogen atoms and carbonyl oxygen atoms. rsc.org Similarly, in cocrystals of thiourea with organoiodine compounds, bifurcated I⋯S⋯I interactions have been observed, leading to the formation of rings, chains, and sheets. nih.gov

The interplay of hydrogen bonding, halogen bonding, and aromatic interactions provides a powerful toolkit for controlling the self-assembly of this compound and directing the formation of specific supramolecular architectures.

Design and Synthesis of Predictable Supramolecular Architectures

The reliable and directional nature of the non-covalent interactions involving this compound allows for the rational design and synthesis of predictable supramolecular architectures. hud.ac.uk By carefully selecting the molecular building blocks and controlling the experimental conditions, it is possible to guide the self-assembly process towards a desired outcome.

The synthesis of bifunctional amine-thioureas bearing multiple hydrogen-bonding donors has been a successful strategy in developing organocatalysts with fine-tunable properties. rsc.org This approach, based on a synergistic activation strategy via multiple hydrogen bonds, highlights the potential for designing complex, functional systems. rsc.org

The synthesis of thiourea-based tritopic receptor molecules has also been explored for the construction of halogen-bonded assemblies. jyu.fi These receptors, when combined with halogen bond donors like diiodotetrafluorobenzene, form predictable complexes with multiple C-I⋯S halogen bonds. jyu.fi This demonstrates the feasibility of using a modular approach to construct complex supramolecular structures with a high degree of control.

The "click" chemistry approach has also been utilized to synthesize ligands that can self-assemble with metal ions to form well-defined metallosupramolecular structures, including coordination polymers. nih.govhud.ac.uk This method offers a robust and efficient way to create intricate architectures.

By understanding the fundamental principles of hydrogen bonding, halogen bonding, and aromatic interactions, researchers can design and synthesize novel supramolecular materials based on this compound with tailored structures and, consequently, tailored properties and functions.

Chemical Reactivity and Transformations of 1 2,6 Dibromopyridin 3 Yl Thiourea

Derivatization Strategies and Functional Group Transformations

While specific derivatization of 1-(2,6-dibromopyridin-3-yl)thiourea is not extensively documented in publicly available literature, the known reactivity of thioureas and pyridines allows for the postulation of several derivatization strategies. The thiourea (B124793) moiety, with its nucleophilic sulfur and nitrogen atoms, is a prime site for modification.

One common transformation of thioureas is their conversion to other functional groups. For instance, thiourea derivatives can be hydrolyzed to ureas, although this often requires harsh conditions. More synthetically useful is the reaction of thioureas with various electrophiles. Alkylation of the sulfur atom is a common first step in many transformations, leading to the formation of isothiouronium salts. These salts are versatile intermediates that can be further reacted to yield a variety of products.

The amino groups of the thiourea moiety can also undergo reaction. For example, acylation of the nitrogen atoms can lead to the formation of N-acylthioureas. rsc.org These derivatives have been studied for their coordination chemistry and biological activities. rsc.org

The pyridine (B92270) ring, being substituted with two bromine atoms, is activated towards nucleophilic aromatic substitution, although the specific positions of the bromine atoms (2 and 6) make direct displacement challenging due to steric hindrance and electronic effects. However, under forcing conditions or with specific catalysts, substitution of the bromine atoms could be achieved.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
S-AlkylationAlkyl halide (e.g., CH₃I)S-Alkylisothiouronium salt
N-AcylationAcyl chloride or anhydrideN-Acyl-1-(2,6-dibromopyridin-3-yl)thiourea
Oxidative CyclizationOxidizing agent (e.g., Br₂)Benzothiazole derivative (via intramolecular cyclization)
HydrolysisStrong acid or base1-(2,6-Dibromopyridin-3-yl)urea

Role of Thiourea Additives in Organic Reactions, e.g., Halogenation of Alcohols

Thiourea and its derivatives have emerged as effective additives or catalysts in a variety of organic transformations. A notable example is their role in the halogenation of alcohols. Research has demonstrated that substoichiometric amounts of thiourea can mediate the efficient bromination and chlorination of primary, secondary, and tertiary alcohols under mild conditions, using N-halosuccinimides (NXS) as the halogen source. nih.govresearchgate.netorganic-chemistry.orgacs.org

The amount of thiourea added is critical to the reaction's outcome. In the presence of a substoichiometric amount of thiourea, halogenation proceeds efficiently. nih.govorganic-chemistry.org However, in the absence of thiourea, the reaction may lead to the oxidation of the alcohol. nih.govorganic-chemistry.org Conversely, an excess of thiourea can inhibit the reaction, leading to the recovery of the starting alcohol. nih.govorganic-chemistry.org This methodology is attractive due to its mild reaction conditions, use of inexpensive reagents, and broad substrate scope. nih.govresearchgate.net

While the specific use of this compound as an additive in this context has not been explicitly reported, its structural similarity to other thiourea catalysts suggests it could potentially function in a similar capacity. The electronic properties of the dibromopyridine ring could influence its catalytic activity.

Mechanistic Studies of Reaction Pathways Involving the Thiourea Moiety

The thiourea moiety is known to participate in a variety of reaction mechanisms, including nucleophilic catalysis, radical processes, and as a precursor to reactive intermediates.

In the context of the thiourea-mediated halogenation of alcohols, detailed mechanistic studies, including electron paramagnetic resonance (EPR) spectroscopy and isotopic labeling, strongly support a radical-based mechanism. nih.govresearchgate.netacs.orgnih.gov The proposed mechanism involves the formation of a thiyl radical, which plays a key role in the halogenation process. researchgate.net

In other reactions, the thiourea group can act as a nucleophile. The sulfur atom can attack an electrophilic center, initiating a reaction cascade. For example, in the reaction of thiourea with benzil (B1666583) in an acidic solution, the thiourea acts as a sulfur nucleophile. rsc.org Detailed mechanistic studies on the decomposition and hydrolysis of thiourea dioxides have shown that these compounds are characterized by a weak C-S bond that is susceptible to cleavage in polar solvents via nucleophilic attack on the carbon atom. acs.org

The tautomeric nature of thiourea, existing in equilibrium between the thione and thiol forms, is also a key aspect of its reactivity. mdpi.com This allows it to react as either a sulfur or a nitrogen nucleophile depending on the reaction conditions and the nature of the electrophile.

Hetero-cyclization Reactions Facilitated by the Thiourea Core

The thiourea unit is a valuable building block in heterocyclic chemistry, providing a C-N-C-S backbone that can be readily incorporated into a variety of ring systems. Thiourea derivatives are frequently used as starting materials for the synthesis of heterocycles such as thiazoles, thiadiazoles, and pyrimidines. researchgate.netekb.eg

For example, N,N'-disubstituted thioureas can undergo oxidative cyclization in the presence of bromine in acetic acid to yield thiazole (B1198619) derivatives. ekb.eg The reaction of thiourea derivatives with α-haloketones is a classic method for the synthesis of 2-aminothiazoles, known as the Hantzsch thiazole synthesis.

Given the structure of this compound, several hetero-cyclization reactions can be envisaged. Intramolecular cyclization, possibly involving one of the bromine atoms on the pyridine ring, could lead to the formation of fused heterocyclic systems. For instance, under basic conditions, intramolecular nucleophilic attack of the sulfur or a nitrogen atom of the thiourea moiety on the pyridine ring could potentially lead to the formation of a thieno[2,3-b]pyridine (B153569) or a related heterocyclic system, although this would likely require activation of the C-Br bond.

Furthermore, the thiourea moiety can react with bifunctional electrophiles to construct heterocyclic rings. For example, reaction with α,β-unsaturated ketones could lead to the formation of pyrimidine-thiones. The reaction of thiourea derivatives with oxalyl dichloride has been shown to produce 4,5-dioxo-2-thioxo-perhydroimidazolyl derivatives. researchgate.net

Applications in Advanced Materials and Chemical Sensing

Development of Chemosensors for Heavy Metal Ion Detection (e.g., Mercury, Copper)

The thiourea (B124793) functional group is a well-established platform for the design of chemosensors for heavy metal ions due to the strong affinity of the sulfur atom for soft metals. While specific studies on 1-(2,6-Dibromopyridin-3-yl)thiourea are not extensively documented in publicly available research, the broader class of thiourea-based sensors provides a strong indication of its potential. These sensors typically operate on principles such as colorimetric or fluorometric detection, where the coordination of a metal ion to the thiourea group and adjacent donor atoms induces a measurable change in the optical properties of the molecule.

Thiourea derivatives have demonstrated high selectivity and sensitivity for the detection of mercuric ions (Hg²⁺). The interaction between the soft acid (Hg²⁺) and the soft base (sulfur atom of thiourea) is a key factor in this selectivity. The pyridine (B92270) nitrogen and the amino groups in this compound can also participate in the coordination of metal ions, potentially enhancing both the stability and selectivity of the resulting complex.

Table 1: General Performance of Thiourea-Based Heavy Metal Chemosensors

AnalyteSensor TypeDetection PrincipleTypical Detection Limit
Mercury (Hg²⁺)Colorimetric/FluorometricComplexation with thioureaMicromolar (µM) to Nanomolar (nM)
Copper (Cu²⁺)Colorimetric/FluorometricComplexation with thioureaMicromolar (µM)

Potential as Organocatalysts in Asymmetric Synthesis

Chiral thiourea derivatives have emerged as powerful organocatalysts in a wide array of asymmetric transformations. nih.govrsc.orgrsc.org Their catalytic activity stems from their ability to form strong hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. The dual hydrogen-bonding capability of the thiourea moiety allows for the simultaneous activation of both the electrophile and the nucleophile in certain reactions. rsc.org

For this compound to be an effective organocatalyst in asymmetric synthesis, it would need to be derivatized with a chiral moiety. The pyridine ring offers a convenient point for such modification. The electron-withdrawing dibromo substituents on the pyridine ring would be expected to increase the acidity of the N-H protons of the thiourea group, enhancing its hydrogen-bonding capacity and, consequently, its catalytic activity. While specific applications of this compound in this context are yet to be reported, its structural features make it a promising scaffold for the design of new chiral organocatalysts.

Exploration of Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Urea (B33335) and thiourea derivatives have been investigated for their NLO properties, which arise from their molecular structure and the presence of polarizable electrons. niscpr.res.in The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the pyridine ring and the thiourea group could potentially form a system with charge-transfer characteristics, which is a key requirement for NLO activity. The dibromo substituents, being electron-withdrawing, would influence the electronic distribution within the molecule and could potentially enhance its NLO properties. However, detailed experimental or theoretical studies on the NLO properties of this specific compound are not currently available. Research on mixed crystals of urea and thiourea has shown that the hydrogen-bonding network plays a crucial role in the NLO response. niscpr.res.in

Applications in Anion Recognition and Transport (Purely Chemical Context)

The ability of thiourea derivatives to act as receptors for anions is well-established. nih.govnih.govresearchgate.netrsc.org This recognition is primarily based on the formation of hydrogen bonds between the N-H protons of the thiourea and the anion. The acidity of these protons is a critical factor determining the strength and selectivity of the anion binding.

The electron-withdrawing nature of the 2,6-dibromopyridine (B144722) ring in this compound is expected to increase the acidity of the thiourea N-H protons, making it a potentially effective anion receptor. Studies on related thiourea-based receptors have shown that they can selectively bind various anions, such as fluoride, chloride, and acetate, with the binding event often leading to a colorimetric or fluorescent response. nih.gov Furthermore, when incorporated into larger, more complex structures, these thiourea-based receptors can facilitate the transport of anions across lipid bilayers, a process of significant interest in the field of supramolecular chemistry.

Design of Novel Scaffolds for Materials Science Research (e.g., Corrosion Inhibition Studies)

Thiourea and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. pku.edu.cnresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface through the sulfur and nitrogen atoms, forming a protective layer that isolates the metal from the corrosive environment.

The this compound molecule possesses multiple potential adsorption centers: the sulfur atom, the pyridine nitrogen atom, and the exocyclic nitrogen atoms. This multi-point attachment could lead to strong adsorption and, consequently, high inhibition efficiency. The presence of the pyridine ring could also contribute to the inhibitory effect through π-electron interactions with the metal surface. While specific studies on the corrosion inhibition properties of this compound are not reported, the general effectiveness of pyridyl thioureas as corrosion inhibitors suggests that this compound would be a promising candidate for such applications.

Conclusion and Future Perspectives

Summary of Current Research Landscape Pertaining to 1-(2,6-Dibromopyridin-3-yl)thiourea

The current research landscape for this compound is characterized by a growing interest in the broader class of pyridyl thiourea (B124793) derivatives. While specific studies focusing exclusively on this particular compound are limited in publicly available literature, the existing body of research on analogous structures provides a solid foundation for understanding its potential properties and applications.

The primary focus of the current research on related compounds lies in their potential as:

Antimicrobial agents: Thiourea derivatives are widely recognized for their antibacterial and antifungal properties. mdpi.com

Enzyme inhibitors: The thiourea moiety can interact with various enzymes, making these compounds candidates for drug discovery. nih.gov

Precursors in organic synthesis: The reactive nature of the thiourea and pyridine (B92270) groups allows for their use as building blocks in the synthesis of more complex heterocyclic systems. beilstein-journals.org

While direct experimental data for this compound is scarce, the research on compounds with similar structural motifs, such as 1-(2-chlorophenyl)-3-phenylthiourea (B160979) and 1-(2,6-dichlorophenyl)thiourea, offers valuable insights into its likely chemical behavior and potential areas of application. nih.govnih.gov

Emerging Research Directions and Methodological Challenges

Another key area of emerging research is the detailed investigation of the structure-activity relationships (SAR) of these compounds. By systematically modifying the structure of the pyridyl thiourea scaffold and evaluating the resulting changes in biological activity, researchers aim to design more potent and selective molecules for specific therapeutic targets.

However, the synthesis and study of compounds like this compound are not without their challenges. One of the primary methodological hurdles is the synthesis of the dibrominated aminopyridine precursor. The selective introduction of bromine atoms at specific positions on the pyridine ring can be complex and may require multi-step synthetic routes.

Furthermore, the purification of thiourea derivatives can sometimes be challenging due to their potential for tautomerism and the presence of reactive functional groups. The development of robust and efficient purification techniques is crucial for obtaining high-purity compounds for biological testing and other applications.

Potential for Further Fundamental Chemical Exploration of the Compound and Its Analogues

The unique structural characteristics of this compound and its analogues present a wealth of opportunities for further fundamental chemical exploration. The presence of two bromine atoms on the pyridine ring significantly alters its electronic properties, making it an interesting subject for studies on reaction mechanisms and kinetics.

The thiourea moiety itself is a versatile functional group that can participate in a wide range of chemical transformations. Further exploration of its reactivity in the context of the dibrominated pyridine scaffold could lead to the discovery of novel synthetic methodologies and the creation of new classes of heterocyclic compounds.

Moreover, the potential for this compound to act as a ligand in coordination chemistry is an area ripe for investigation. The nitrogen and sulfur atoms of the thiourea group, along with the nitrogen atom of the pyridine ring, can coordinate with various metal ions, leading to the formation of novel metal complexes with potentially interesting catalytic or material properties.

Table of Analogous Compound Crystal Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thioureaC₁₄H₈Cl₄N₂OSMonoclinicP2₁/c14.7737(13)10.3744(6)10.6935(11)97.250(7) nih.gov
3-Acetyl-1-(2,6-dichlorophenyl)thioureaC₉H₈Cl₂N₂OSTriclinicP-17.729(1)8.047(1)10.015(1)76.39(1) nih.gov

This table presents crystallographic data for compounds structurally analogous to this compound to provide an illustrative understanding of the expected structural parameters.

Q & A

Advanced Research Question

  • Enzyme inhibition assays : Test against targets like urease or ribonucleotide reductase (RNR) using spectrophotometric methods (e.g., monitoring ammonia release for urease) .
  • Antiparasitic activity : In vitro models (e.g., Nippostrongylus brazilliensis in rats) at 10–50 mg/kg doses, with efficacy quantified via parasite load reduction .
  • Mechanistic studies : Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities to active sites, such as interactions with RNR’s radical-generating tyrosyl residue .

How does the ligand behavior of this compound compare to other thiourea derivatives in coordination chemistry?

Advanced Research Question
Thiourea derivatives act as bidentate ligands via sulfur and nitrogen atoms. Key comparisons:

  • Electronic effects : Electron-withdrawing Br substituents on the pyridine ring enhance metal–ligand charge transfer, as seen in UV-Vis spectra of Cu(II) complexes .
  • Steric effects : Bulky 2,6-dibromopyridyl groups may reduce coordination flexibility compared to unsubstituted phenylthioureas, impacting complex stability .
    Use cyclic voltammetry to assess redox behavior and compare with analogues like 1-(2-pyridyl)-2-thiourea .

How can researchers address contradictions in reported biological activities of thiourea derivatives?

Advanced Research Question
Discrepancies often arise from variations in:

  • Substituent positioning : Para vs. ortho substituents on aryl groups alter steric/electronic profiles, affecting target binding .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines can skew IC50_{50} values .
    Resolution strategies :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Perform meta-analyses using databases like ChEMBL to identify structure-activity trends .

What computational approaches are recommended for predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compute Fukui indices, identifying nucleophilic/electrophilic sites .
  • Transition state analysis : Locate energy barriers for reactions like alkylation at the thiourea sulfur using Gaussian or ORCA .
  • Solvent effects : Apply the SMD model to simulate reaction kinetics in DMF or acetonitrile .

How can crystallographic data repositories enhance research on thiourea derivatives?

Basic Question
The Cambridge Structural Database (CSD) provides:

  • Access to >1 million structures for benchmarking bond lengths/angles .
  • Statistical tools (e.g., ConQuest) to analyze prevalence of intermolecular interactions (e.g., N–H···Br vs. N–H···O) in similar compounds .
  • Validation of synthetic products by comparing experimental XRD data with CSD entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.